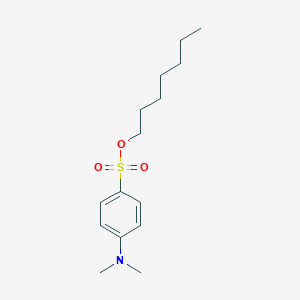
Heptyl 4-(dimethylamino)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It features a heptyl group attached to the benzene ring, along with a dimethylamino group and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with a sulfonating agent, followed by the introduction of the heptyl group. One common method involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with heptyl alcohol under basic conditions to form the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Heptyl 4-(dimethylamino)benzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or other substituted benzene derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, halogenation, and sulfonation, with the dimethylamino group acting as an activating group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Nucleophilic Substitution: Phenols and other substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, bromo, and sulfonated benzene derivatives.
Scientific Research Applications
Heptyl 4-(dimethylamino)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Heptyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, with the dimethylamino group enhancing the reactivity of the ring.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: A similar compound with a dimethylamino group and a sulfonate group, used as a pH indicator.
4-(Dimethylamino)benzenesulfonyl Chloride: A precursor in the synthesis of Heptyl 4-(dimethylamino)benzene-1-sulfonate.
Properties
CAS No. |
61165-53-5 |
|---|---|
Molecular Formula |
C15H25NO3S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
heptyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C15H25NO3S/c1-4-5-6-7-8-13-19-20(17,18)15-11-9-14(10-12-15)16(2)3/h9-12H,4-8,13H2,1-3H3 |
InChI Key |
FOZRBKQNKUSPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


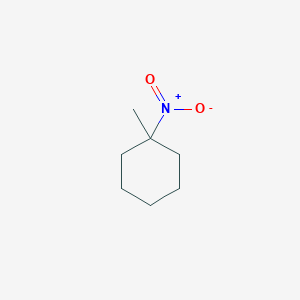
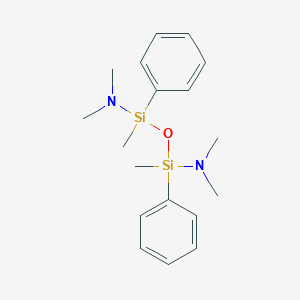
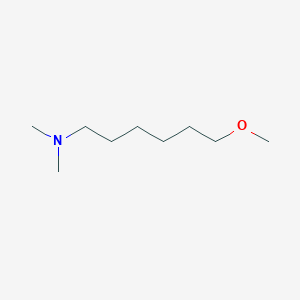
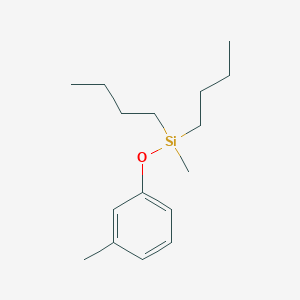
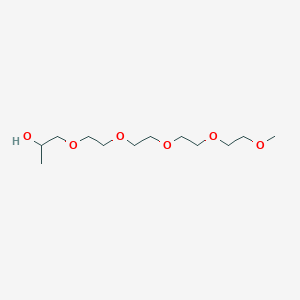
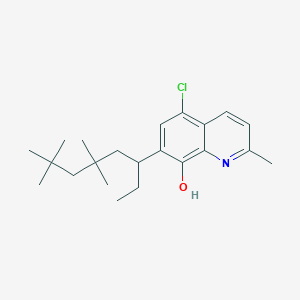
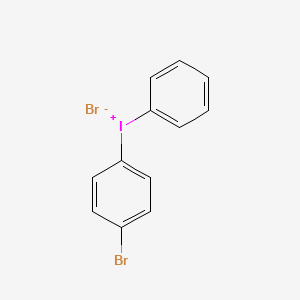
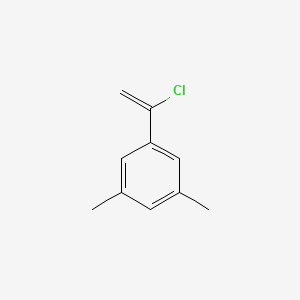
![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
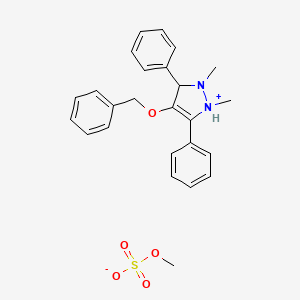
![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)
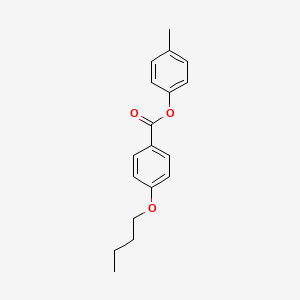
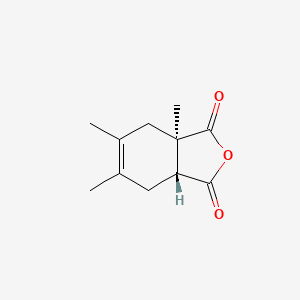
![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)
